N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide: is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxyphenyl group, and an oxalamide moiety. Its molecular formula is C14H18N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the hydroxyphenyl group: This step involves the reaction of a phenol derivative with a suitable electrophile to introduce the hydroxy group.
Formation of the oxalamide moiety: This is typically done by reacting oxalyl chloride with an amine derivative to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their function. Additionally, the cyclopropyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can be compared with other similar compounds such as:
N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide: Similar structure but with an acetamide moiety instead of an oxalamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20-11-6-2-9(3-7-11)12(17)8-15-13(18)14(19)16-10-4-5-10/h2-3,6-7,10,12,17H,4-5,8H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXMMJDEXUWJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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